2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile
Description
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-8-14(9-7-13)12-22-17(25)15-4-2-3-5-16(15)24-18(22)21-23(11-10-20)19(24)26/h2-9H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXBEALOFQYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs at elevated temperatures (e.g., 140°C) and involves a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Chemical Reactions Analysis
2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form corresponding amides or esters.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in molecular docking studies to investigate its binding modes with various biological targets, such as DNA and enzymes.
Material Science: The compound’s unique structure makes it suitable for applications in material science, including the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to anticancer effects . Additionally, it can inhibit specific enzymes, thereby modulating various biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl 2-(3-Methyl-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetate Derivatives (8a, 8b)
Structural Differences : These derivatives share the triazoloquinazoline core but replace the acetonitrile group with ester functionalities (methyl or ethyl acetate). The 4-methylbenzyl substituent is absent, and the triazole ring is fused at the [4,3-c] position instead of [4,3-a].
Physicochemical Properties :
- Molecular weight: 330 g/mol (vs. ~395 g/mol for the target compound) .
- Higher lipophilicity due to ester groups compared to the polar acetonitrile group.
Synthetic Methods : Alkylation of precursor triazoloquinazolines with chloroacetate esters under basic conditions (K₂CO₃/DMF) .
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetonitrile (12)
Structural Differences: This compound replaces the quinazoline ring with a pyrazine moiety and introduces a phenoxy linker between the triazole and acetonitrile groups. Key Features:
- The pyrazine core may reduce planarity compared to quinazoline, affecting π-π stacking in biological targets.
- Synthesis: Nucleophilic substitution of a hydroxyl group with chloroacetonitrile in the presence of K₂CO₃ .
N-(3,5-Dichlorophenyl)-2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (479597-70-1)
Structural Differences: The triazole ring is absent, and a sulfanyl acetamide group replaces the acetonitrile substituent.
3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one
Structural Differences: Incorporates a pyrazolylamino group instead of the triazole-acetonitrile system. Physicochemical Data:
- FTIR spectra show characteristic NH stretches (~3350 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- The pyrazole ring introduces additional hydrogen-bonding sites, which may improve target selectivity .
Molecular Similarity Analysis
Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to triazoloquinazoline derivatives (e.g., compound 8a) but lower similarity (~0.30) to pyrazine-based analogs (e.g., compound 12) .
Biological Activity
The compound 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile is a member of the triazoloquinazoline family known for diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.5 g/mol . The structure features a triazoloquinazoline core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.5 g/mol |
| Structure | Triazoloquinazoline derivative |
Synthesis
The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions starting from appropriate hydrazones or other precursors. For this compound, a combination of cyclization and functionalization steps is employed to introduce the acetonitrile group effectively.
Antihistaminic Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant antihistaminic properties. For instance, a related compound was tested for its ability to inhibit histamine-induced bronchospasm in guinea pigs. It demonstrated a protective effect comparable to established antihistamines like chlorpheniramine maleate .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazolines. A screening of drug libraries identified several compounds with promising activity against cancer cell lines. While specific data on this compound was not detailed in the sources reviewed, related compounds in this class have shown efficacy in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
-
Antihistaminic Activity Study :
- Objective : Evaluate the efficacy of triazoloquinazoline derivatives as antihistamines.
- Method : In vivo testing on guinea pigs.
- Results : The most active derivative provided significant protection against histamine-induced bronchospasm (72.45% efficacy) with minimal sedation effects (11%) compared to chlorpheniramine maleate (30% sedation) .
-
Anticancer Screening :
- Objective : Identify novel anticancer agents through library screening.
- Method : Multicellular spheroid assays to assess compound efficacy.
- Findings : Several derivatives exhibited potent anticancer activity; further studies are warranted to explore their mechanisms of action and therapeutic potential .
Q & A
Q. Why do computational predictions sometimes conflict with experimental results?
- Methodology :
- Error Source Identification : Check for discrepancies in force field parameters (e.g., solvation models) or missing conformers in docking .
- Hybrid QM/MM Simulations : Refine energy barriers for reactions involving steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
